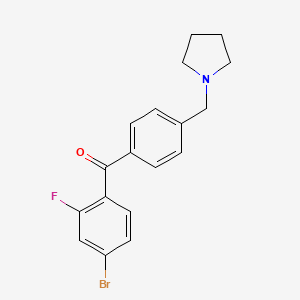

4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSKUOXAVUUJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642760 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-71-1 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone generally follows a multi-step approach involving:

- Formation of the benzophenone core with appropriate halogen substitutions (bromine and fluorine).

- Introduction of the pyrrolidinomethyl group at the para position of one phenyl ring.

- Use of catalytic systems, often palladium-based, to facilitate substitution reactions.

- Application of oxidation or reduction steps if necessary to modify functional groups.

Key Reaction Steps

| Step | Description | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Preparation of halogenated benzophenone intermediate | Halogenated benzoic acid derivatives, thionyl chloride, DMF catalyst | Reflux, 2-4 hours | Conversion of benzoic acid to benzoyl chloride |

| 2 | Friedel-Crafts acylation to form benzophenone core | Aluminum trichloride (AlCl3) loaded on silica gel, dichloromethane solvent | Vacuum, -25 to -30 °C, 4 hours | Reaction with appropriate phenyl ether or phenol derivative |

| 3 | Introduction of pyrrolidinomethyl group | Palladium catalyst, pyrrolidine derivatives | Controlled temperature, inert atmosphere | Facilitates substitution at para position |

| 4 | Purification | Chromatography, recrystallization | Ethanol/water mixed solvent | Ensures high purity (>99%) |

Industrial Scale Considerations

Industrial synthesis employs automated reactors and continuous flow processes to optimize yield and reproducibility. Advanced purification techniques such as chromatography and recrystallization are standard to achieve the desired product quality.

Detailed Preparation Methodology

Preparation of Halogenated Benzophenone Intermediate

A typical approach starts with the conversion of 5-bromo-2-chlorobenzoic acid to the corresponding benzoyl chloride using thionyl chloride under DMF catalysis without solvent. The molar ratio of benzoic acid to thionyl chloride is maintained between 1:2 to 1:5, with reflux for 2-4 hours. Excess thionyl chloride is removed by distillation under reduced pressure at 60 °C.

Friedel-Crafts Acylation

The benzoyl chloride intermediate is dissolved in dichloromethane, and aluminum trichloride loaded on silica gel is added under vacuum conditions (-0.08 MPa). The reaction mixture is cooled to -25 to -30 °C, and the appropriate phenyl derivative (e.g., phenetole) is added dropwise. The reaction proceeds for 4 hours, followed by filtration and washing with sodium bicarbonate solution and water. The solvent is evaporated, and the product is recrystallized from ethanol/water to yield the halogenated benzophenone intermediate with high purity (HPLC purity ~99.19%) and yield (~93.5%).

Introduction of Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced via palladium-catalyzed substitution reactions. This step involves the use of palladium catalysts to facilitate the nucleophilic substitution of a suitable leaving group (often a halogen) on the benzophenone intermediate with pyrrolidine or its derivatives. Reaction conditions typically include inert atmosphere, controlled temperature, and appropriate solvents to maximize substitution efficiency.

Purification and Characterization

The final product is purified by chromatographic techniques and recrystallization to ensure high purity and yield. Characterization is performed using spectroscopic methods (NMR, IR, MS) and chromatographic purity assessment (HPLC).

Reaction Types and Catalysts

| Reaction Type | Description | Common Reagents | Catalysts | Conditions |

|---|---|---|---|---|

| Substitution | Replacement of bromine or fluorine atoms with other groups | Pyrrolidine derivatives | Palladium catalysts (e.g., Pd(PPh3)4) | Inert atmosphere, moderate temperature |

| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, hydrogen peroxide | None or metal catalysts | Controlled temperature, aqueous or organic solvents |

| Reduction | Conversion to reduced derivatives | Lithium aluminum hydride, sodium borohydride | None | Anhydrous conditions, low temperature |

Summary Table of Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Molecular Formula | C18H17BrFNO | Target compound |

| Molecular Weight | 362.24 g/mol | Calculated |

| Starting Material | 5-bromo-2-chlorobenzoic acid | For benzoyl chloride intermediate |

| Catalyst for Acylation | AlCl3 on silica gel | Loaded catalyst for Friedel-Crafts |

| Catalyst for Substitution | Palladium complexes | Facilitates pyrrolidinomethyl substitution |

| Solvents | Dichloromethane, ethanol/water | For reaction and recrystallization |

| Reaction Temperature | -30 °C to reflux | Depending on step |

| Reaction Time | 2-4 hours per step | Typical duration |

| Purity Achieved | >99% (HPLC) | After purification |

Research Findings and Notes

- The use of DMF as a catalyst in the conversion of benzoic acid to benzoyl chloride improves reaction efficiency and yield.

- Aluminum trichloride loaded on silica gel under vacuum conditions enhances Friedel-Crafts acylation selectivity and yield.

- Palladium-catalyzed substitution reactions are critical for introducing the pyrrolidinomethyl group, providing regioselectivity and high conversion rates.

- Purification by recrystallization from ethanol/water mixtures yields high-purity products suitable for further research or industrial applications.

- The multi-step synthesis requires careful control of reaction parameters to avoid side reactions such as over-bromination or decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in substitution reactions to facilitate the replacement of bromine or fluorine atoms.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of approximately 364.26 g/mol. The structure comprises a benzophenone core with a pyrrolidinomethyl group, which contributes to its diverse applications.

Scientific Research Applications

1. Chemistry

In the field of chemistry, this compound serves as a valuable building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules, facilitating the development of new chemical reactions and methodologies.

- Substitution Reactions : Various substitution reactions can yield different substituted benzophenone derivatives, expanding the library of compounds for further research.

2. Biology

The compound is investigated for its potential interactions with biological macromolecules, including:

- Biological Activity : Studies have shown that it may exhibit significant binding affinity to DNA, influencing gene expression and cellular processes. This suggests potential applications in genetic research and therapeutic interventions.

- Antimicrobial and Anticancer Properties : Preliminary investigations indicate that derivatives of this compound may possess antimicrobial and anticancer activities, making it a candidate for drug development.

3. Medicine

In pharmaceutical research, this compound is explored for:

- Drug Development : The compound's unique structure allows it to be studied as a potential drug candidate targeting specific enzymes or receptors involved in various diseases.

- Pharmacological Studies : Its effects on biological pathways are under investigation to assess its viability as a therapeutic agent.

4. Industry

In industrial applications, this compound is utilized for:

- Production of Specialty Chemicals : It plays a role in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to degradation.

- Coatings and Polymers : The compound's characteristics make it suitable for developing coatings and polymers used in various industrial applications.

Case Study 1: DNA Binding Studies

A study conducted on phenolic compounds demonstrated that derivatives like this compound could effectively bind to DNA. This interaction suggests potential applications in gene therapy and molecular biology research.

Case Study 2: Antioxidant Evaluation

In vitro tests have revealed that compounds with similar structures exhibit significant antioxidant activity. This indicates that this compound may possess comparable effects, making it relevant in the study of oxidative stress-related diseases.

Case Study 3: Urease Inhibition Research

Research into urease inhibitors identified several phenolic derivatives that showed promising inhibitory effects against urease activity. This positions this compound as a potential lead compound for developing new urease inhibitors.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule development |

| Biology | DNA binding studies; antimicrobial properties | Potential therapeutic applications |

| Medicine | Drug development; pharmacological studies | Targeting specific diseases |

| Industry | Production of specialty chemicals; coatings | Enhanced material properties |

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Isomers

The compound’s structural analogs differ in halogen placement, amine substituents (pyrrolidine vs. piperidine), and methylene bridge configurations. Key examples include:

Key Observations :

- Halogen Position: Shifting the fluoro substituent from the 2- to 3-position (e.g., 898775-17-2 vs.

- Amine Substituents: Replacing pyrrolidine with piperidine (e.g., 898773-39-2) increases molecular weight and introduces a larger, more flexible six-membered ring, which may enhance solubility in nonpolar solvents .

- Spirocyclic Modifications : The spirocyclic derivative (CAS: N/A) exhibits a complex 1,4-dioxa-8-azaspiro[4.5]decyl group, which could improve thermal stability and photochemical reactivity .

Functional and Application Differences

Photochemical Reactivity

Benzophenones are widely used as photoinitiators due to their ability to generate radicals under UV light. The parent benzophenone (CAS: 119-61-9) absorbs at 254–365 nm, while halogenated derivatives like this compound exhibit redshifted absorption spectra (~300–400 nm), enabling activation under milder UV conditions . Analogs with electron-withdrawing groups (e.g., Cl, Br) demonstrate enhanced radical generation efficiency compared to non-halogenated derivatives .

Commercial Availability and Regulatory Status

- Piperidine/Piperazine Derivatives : More commonly listed in chemical databases, indicating broader synthetic utility .

Biological Activity

4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a synthetic organic compound with significant potential in biological applications. Characterized by its unique molecular structure, this compound has been the subject of various studies to explore its biological activity, particularly its interactions with enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound possesses a molecular formula of CHBrFNO and a molecular weight of approximately 344.25 g/mol. The presence of both bromine and fluorine atoms, along with a pyrrolidinomethyl group, contributes to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 344.25 g/mol |

| Functional Groups | Bromine, Fluorine, Pyrrolidinomethyl |

Research indicates that this compound interacts with specific molecular targets, modulating their activity. This interaction often involves binding to enzymes or receptors that play crucial roles in various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence cellular processes such as proliferation and apoptosis.

Enzyme Interaction

Studies have shown that this compound can bind to specific enzymes, potentially altering their activity. For instance, it has been reported to affect the function of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This property positions the compound as a candidate for further exploration in drug development for conditions like cancer and fibrosis.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For example, studies on Jurkat cells showed significant changes in cell cycle progression upon treatment with this compound, suggesting its potential as an anticancer agent .

Case Studies

- Cell Proliferation Assays : In a study assessing the effects on Jurkat cells, treatment with varying concentrations of this compound resulted in altered cell cycle dynamics, indicating a potential for inducing apoptosis or cell cycle arrest.

- In Vivo Studies : Additional research utilizing chick chorioallantoic membrane (CAM) assays demonstrated that the compound could inhibit angiogenesis in tumor tissues, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, and how can purity be validated?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the benzophenone backbone is functionalized using bromo-fluorinated benzyl intermediates, followed by pyrrolidinomethyl group introduction via alkylation or reductive amination .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is essential to confirm purity (>95%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used for structural validation, particularly to distinguish regioisomers (e.g., 2-fluoro vs. 3-fluoro derivatives) .

Q. How do solvent interactions influence the spectroscopic properties of this benzophenone derivative?

- Solvatochromic shifts in the ν(C=O) stretch (observed via FTIR or Raman spectroscopy) reveal solvent polarity effects. For instance, halogenated solvents (e.g., chloroform) induce hydrogen bonding with the carbonyl group, causing peak splitting and shifts, while alcohols show distinct solvation patterns due to slower hydrogen bond exchange kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when introducing the pyrrolidinomethyl group?

- Issue : Low yields may arise from steric hindrance at the benzophenone para-position or competing side reactions (e.g., over-alkylation).

- Solutions :

- Use bulky protecting groups (e.g., tert-butoxycarbonyl) to direct regioselectivity.

- Optimize reaction temperature (e.g., 0–5°C for controlled alkylation) and catalyst systems (e.g., Pd/C for hydrogenation steps) .

- Validation : Monitor intermediates via thin-layer chromatography (TLC) and quantify byproducts using GC-MS .

Q. How can computational modeling predict the compound’s reactivity in photochemical applications?

- Density functional theory (DFT) calculations model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict UV absorption and photo-induced charge transfer. For example, the bromo-fluoro substituents lower the LUMO energy, enhancing electron-accepting capacity in photo-redox reactions .

Q. What analytical challenges arise in characterizing pyrrolidinomethyl-substituted benzophenones, and how are they addressed?

- Challenges :

- Overlapping NMR signals due to similar chemical environments (e.g., aromatic protons).

- Thermal instability during GC analysis.

- Solutions :

- Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) to resolve signal overlap.

- Employ low-temperature HPLC-MS to prevent decomposition .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound, given benzophenone-related toxicities?

- Toxicity Profile : Benzophenones are associated with genotoxicity and endocrine disruption at high doses. Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal : Quench reactive intermediates (e.g., bromides) with sodium thiosulfate before disposal .

Q. How is the compound’s stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.